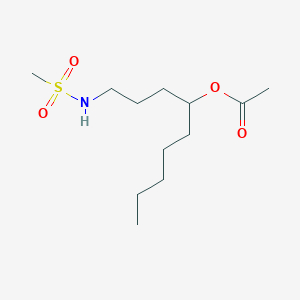
1-(methanesulfonamido)nonan-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methanesulfonamido)nonan-4-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonyl group attached to a nonan-4-yl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methanesulfonamido)nonan-4-yl acetate typically involves the reaction of nonan-4-yl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Nonan-4-yl acetate+Methanesulfonyl chloride→1-[(Methanesulfonyl)amino]nonan-4-yl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(methanesulfonamido)nonan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.
Wissenschaftliche Forschungsanwendungen
1-(methanesulfonamido)nonan-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(methanesulfonamido)nonan-4-yl acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Methanesulfonyl)amino]octan-4-yl acetate
- 1-[(Methanesulfonyl)amino]decan-4-yl acetate
- 1-[(Methanesulfonyl)amino]hexan-4-yl acetate
Comparison: Compared to these similar compounds, 1-(methanesulfonamido)nonan-4-yl acetate may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, solubility, and potential applications. For instance, the nonan-4-yl chain may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for certain biological and industrial applications.
Eigenschaften
CAS-Nummer |
63857-26-1 |
|---|---|
Molekularformel |
C12H25NO4S |
Molekulargewicht |
279.40 g/mol |
IUPAC-Name |
1-(methanesulfonamido)nonan-4-yl acetate |
InChI |
InChI=1S/C12H25NO4S/c1-4-5-6-8-12(17-11(2)14)9-7-10-13-18(3,15)16/h12-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
GUKCHZMDALZPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCNS(=O)(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













